Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O6S/c1-2-27-19(24)18-15(28-29(25,26)16-11-7-6-10-14(16)20)12-17(23)22(21-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMGATHKKDQOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899991-93-6, is a compound that has garnered attention for its potential biological activities. This article consolidates findings related to its pharmacological properties, mechanisms of action, and therapeutic implications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅ClN₂O₆S |
| Molecular Weight | 434.9 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, derivatives exhibited significant activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most potent derivative identified (compound 7b ) . These compounds demonstrated not only bactericidal effects but also the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
The biological activity of this compound is attributed to its ability to act as an inhibitor of key enzymes involved in bacterial survival. Specifically, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively .
Toxicological Profile
Toxicity assessments have indicated that derivatives of this compound exhibit low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, which is significantly lower compared to Triton X-100 . Furthermore, cytotoxicity studies revealed IC₅₀ values greater than 60 μM, suggesting a favorable safety profile for further development.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : In a comparative study, the compound's derivatives were tested against a panel of bacteria including resistant strains. The results highlighted their potential as effective antimicrobial agents and provided insights into their structure-activity relationships .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to this compound could reduce serum cholesterol and triglyceride levels significantly in animal models . This suggests potential applications in treating metabolic disorders.
- Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics, leading to reduced MICs for those agents, thus enhancing their efficacy against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
